molecular formula C9H14N2O3 B2726472 Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 555154-41-1

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2726472
CAS No.: 555154-41-1
M. Wt: 198.222
InChI Key: AHRPACGURYDQKJ-UHFFFAOYSA-N
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Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea .


Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a melting point of 206.0 to 210.0 °C and a molecular weight of 260.29 .

Scientific Research Applications

Ring Expansion and Nucleophilic Substitution The compound, Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibits diverse chemical behaviors, including ring expansion and nucleophilic substitution, when reacted with thiophenolates. The reaction pathway is significantly influenced by the basicity and nucleophilicity of the reaction media, leading to the formation of various complex molecules (Fesenko et al., 2010).

Thermodynamic Properties The compound's derivatives have been subject to thermodynamic studies. Measurements like combustion energies, enthalpies of combustion, formation, fusion, vaporization, and sublimation have been obtained using bomb calorimetry and derivative analysis. These studies offer valuable insights into the compound's stability and reactivity under various conditions (Klachko et al., 2020).

Safety and Hazards

These compounds can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Properties

IUPAC Name

methyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-6-7(8(12)14-3)5(2)10-9(13)11-6/h6H,4H2,1-3H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRPACGURYDQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=O)N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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